molecular formula C29H29FN6O6S2 B2563938 N-((4-(4-fluorophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 310427-53-3

N-((4-(4-fluorophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2563938
CAS RN: 310427-53-3
M. Wt: 640.71
InChI Key: MSKBOXGDSPENHO-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C29H29FN6O6S2 and its molecular weight is 640.71. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Structural Analysis

  • The compound has been part of studies involving the synthesis of novel derivatives for potential medicinal applications. For instance, research into 1,2,4-triazole derivatives and their antimicrobial activities highlights the synthetic routes to obtain compounds with potential therapeutic benefits (Bektaş et al., 2007). Similarly, another study focused on the synthesis of Gefitinib, a compound used in cancer treatment, showcasing the versatility in the synthesis of complex molecules (Bo Jin et al., 2005).
  • Experimental and theoretical analyses of intermolecular interactions in derivatives of 1,2,4-triazoles have also been conducted, providing insights into the structural characteristics and potential biological activities of such compounds (Shukla et al., 2014).

Biological Activities and Potential Applications

  • The antimicrobial and antifungal potential of 1,2,4-triazole derivatives, including those related to the compound , has been evaluated, indicating good to moderate activities against various microorganisms. This suggests a potential application in developing new antimicrobial agents (Sahin et al., 2012).
  • Research on novel benzodifuranyl derivatives, including 1,3,5-triazines and oxadiazepines derived from natural products as anti-inflammatory and analgesic agents, showcases the broader pharmacological applications of such chemical frameworks. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential use in managing pain and inflammation (Abu‐Hashem et al., 2020).

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN6O6S2/c1-41-24-10-6-22(7-11-24)32-27(37)19-43-29-34-33-26(36(29)23-8-4-21(30)5-9-23)18-31-28(38)20-2-12-25(13-3-20)44(39,40)35-14-16-42-17-15-35/h2-13H,14-19H2,1H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKBOXGDSPENHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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